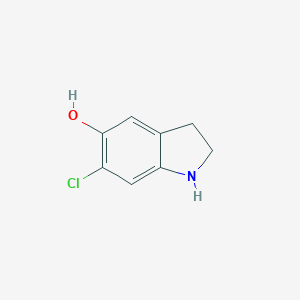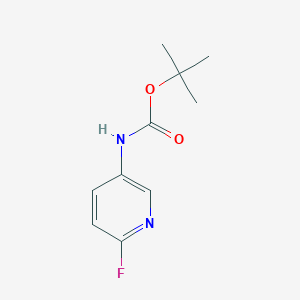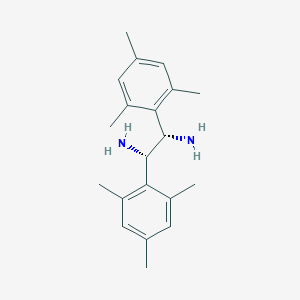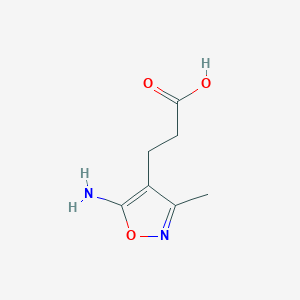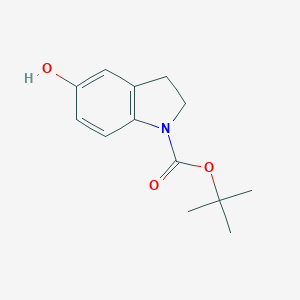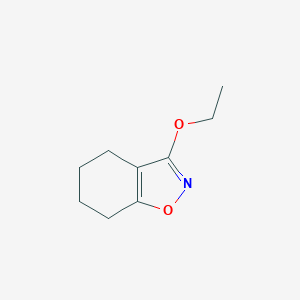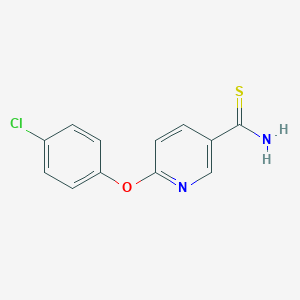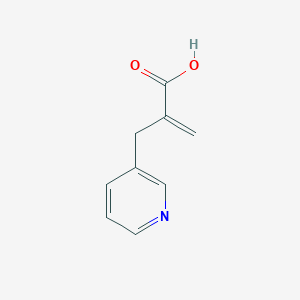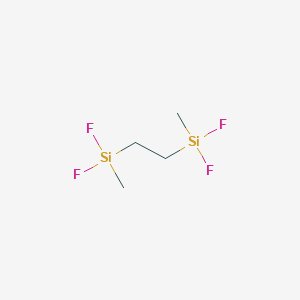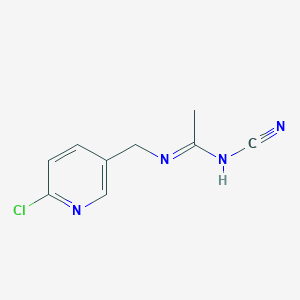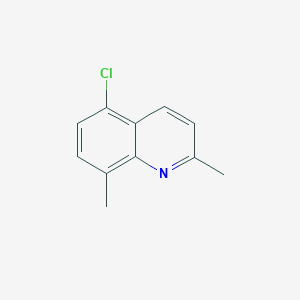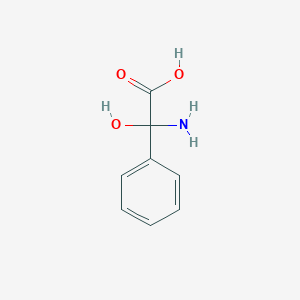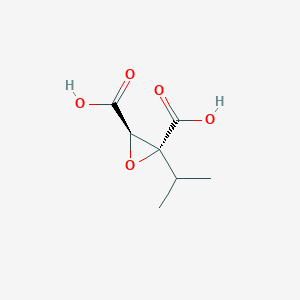
(2R,3R)-2-propan-2-yloxirane-2,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-2-propan-2-yloxirane-2,3-dicarboxylic acid is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by its oxirane ring and two carboxylic acid groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-propan-2-yloxirane-2,3-dicarboxylic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the epoxidation of a suitable diene precursor using a chiral catalyst. The reaction conditions often include the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in the presence of a chiral catalyst to achieve the desired stereochemistry.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-propan-2-yloxirane-2,3-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to open the oxirane ring and form substituted products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diacids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
(2R,3R)-2-propan-2-yloxirane-2,3-dicarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a reagent in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2R,3R)-2-propan-2-yloxirane-2,3-dicarboxylic acid involves its interaction with various molecular targets and pathways. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is crucial in its role as a chiral building block and in its applications in asymmetric synthesis. The carboxylic acid groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Oxirane-2,3-dicarboxylic acid: This compound shares the oxirane ring and carboxylic acid groups but lacks the isopropyl group, making it less sterically hindered.
2-Norbornene-2,3-dicarboxylic acid: This compound has a similar dicarboxylic acid functionality but features a different ring structure, leading to different reactivity and applications.
3,3’-Dimethyl-biphenyl-2,2’-dicarboxylic acid: This compound has a biphenyl structure with dicarboxylic acid groups, offering different steric and electronic properties.
Uniqueness
(2R,3R)-2-propan-2-yloxirane-2,3-dicarboxylic acid is unique due to its specific stereochemistry and the presence of the isopropyl group. This combination of features makes it a valuable chiral building block and reagent in asymmetric synthesis. Its reactivity and interactions with other molecules are influenced by its unique structure, making it distinct from other similar compounds.
Properties
CAS No. |
189194-47-6 |
|---|---|
Molecular Formula |
C7H10O5 |
Molecular Weight |
174.15 g/mol |
IUPAC Name |
(2R,3R)-2-propan-2-yloxirane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C7H10O5/c1-3(2)7(6(10)11)4(12-7)5(8)9/h3-4H,1-2H3,(H,8,9)(H,10,11)/t4-,7+/m0/s1 |
InChI Key |
JKDXYARGPHPKBS-MHTLYPKNSA-N |
SMILES |
CC(C)C1(C(O1)C(=O)O)C(=O)O |
Isomeric SMILES |
CC(C)[C@@]1([C@@H](O1)C(=O)O)C(=O)O |
Canonical SMILES |
CC(C)C1(C(O1)C(=O)O)C(=O)O |
Synonyms |
2,3-Oxiranedicarboxylicacid,2-(1-methylethyl)-,trans-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


